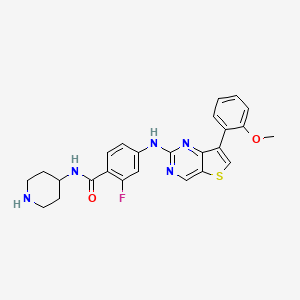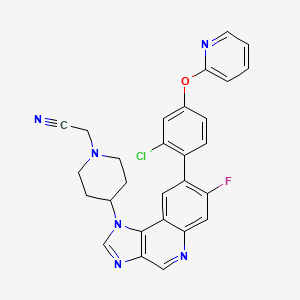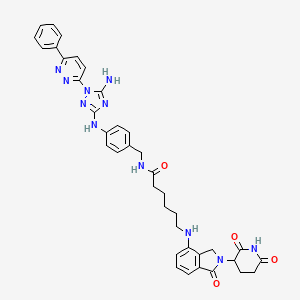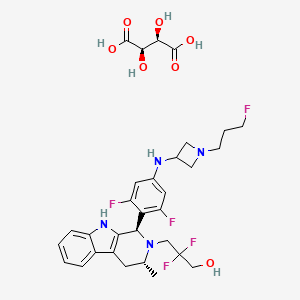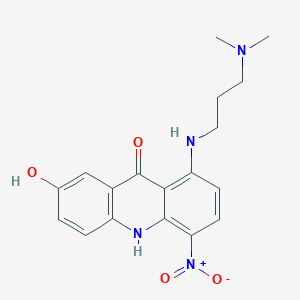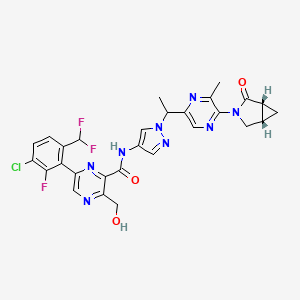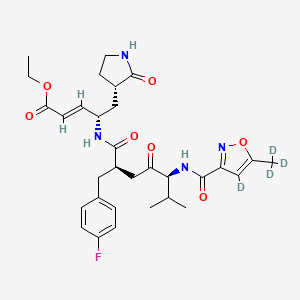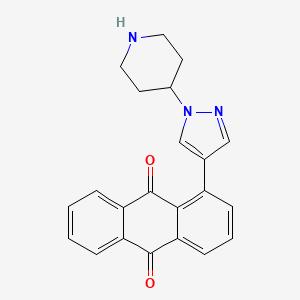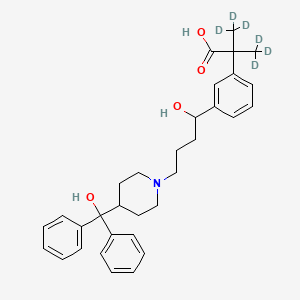
Meta-Fexofenadine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meta-Fexofenadine itself is an impurity of Fexofenadine, a well-known H1 receptor antagonist used in the treatment of seasonal allergic rhinitis and chronic idiopathic urticaria . The deuterium labeling in Meta-Fexofenadine-d6 is primarily used for research purposes, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
The synthesis of Meta-Fexofenadine-d6 involves the incorporation of deuterium atoms into the meta-Fexofenadine molecule. This process typically requires specialized conditions to ensure the selective replacement of hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar principles as those employed in laboratory settings. The production process must ensure high purity and consistency, which is critical for its use in scientific research .
Analyse Des Réactions Chimiques
Meta-Fexofenadine-d6, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert ketone or aldehyde groups within the molecule to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Meta-Fexofenadine-d6 is primarily used in scientific research due to its deuterium labeling. The incorporation of deuterium atoms allows researchers to study the pharmacokinetics and metabolic profiles of drugs more accurately. This is because deuterium-labeled compounds can be distinguished from their non-labeled counterparts using techniques like mass spectrometry .
In chemistry, this compound is used as a tracer to study reaction mechanisms and pathways. In biology and medicine, it helps in understanding the metabolism and distribution of drugs within the body. The compound is also valuable in the pharmaceutical industry for the development and validation of analytical methods .
Mécanisme D'action
The mechanism of action of Meta-Fexofenadine-d6 is similar to that of Fexofenadine. Fexofenadine works by selectively antagonizing H1 receptors on the surface of cells, thereby inhibiting the action of histamine, a compound involved in allergic reactions. This results in the alleviation of symptoms associated with allergic rhinitis and chronic idiopathic urticaria .
The deuterium labeling in this compound does not significantly alter its mechanism of action but can affect its pharmacokinetic and metabolic profiles. Deuterium atoms are heavier than hydrogen atoms, which can lead to differences in the rate of metabolism and elimination of the compound from the body .
Comparaison Avec Des Composés Similaires
Meta-Fexofenadine-d6 is unique due to its deuterium labeling. Similar compounds include:
Meta-Fexofenadine: The non-deuterated version of this compound.
Fexofenadine: The parent compound, widely used as an antihistamine.
Terfenadine: The precursor to Fexofenadine, which is metabolized in the body to form Fexofenadine.
The uniqueness of this compound lies in its use as a research tool to study the pharmacokinetics and metabolism of drugs. The deuterium labeling provides a distinct advantage in analytical studies, allowing for more precise tracking and quantification of the compound in biological systems .
Propriétés
Formule moléculaire |
C32H39NO4 |
|---|---|
Poids moléculaire |
507.7 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36)/i1D3,2D3 |
Clé InChI |
RYHUKJMCYGRCSM-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)O)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


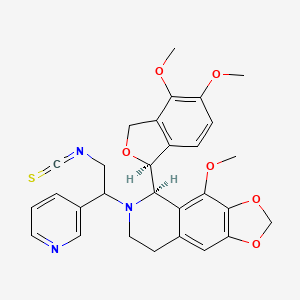
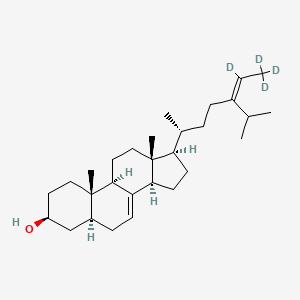
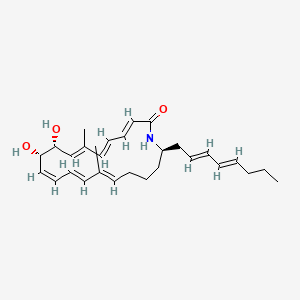
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
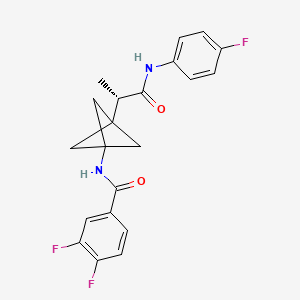
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
